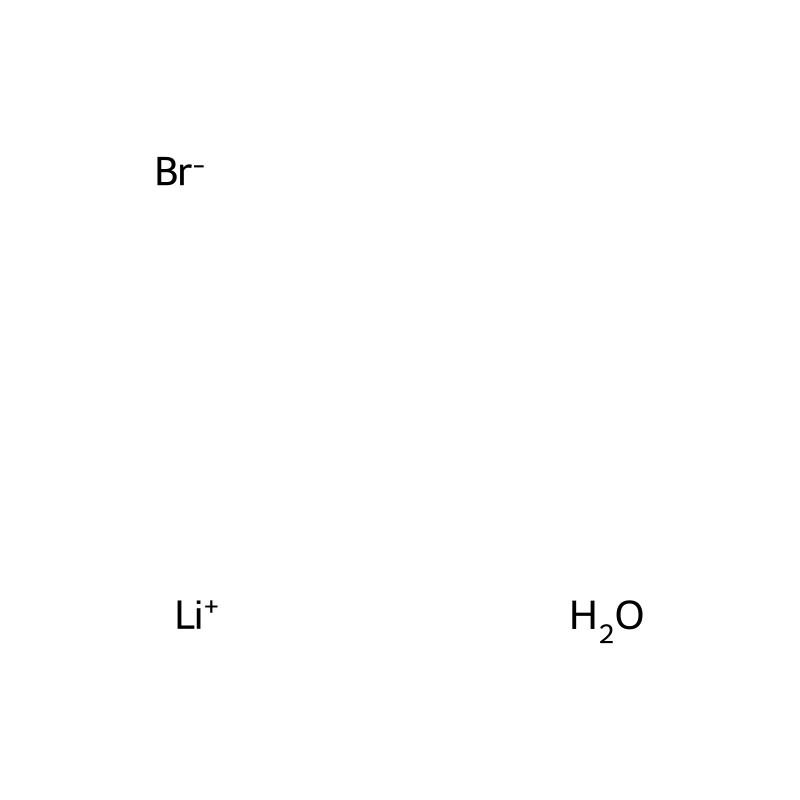Lithium bromide hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Research has shown that concentrated aqueous solutions of LiBr·H2O can effectively dissolve cellulose from sources like kraft pulp []. The studies investigated the impact of LiBr concentration and dissolving time on the resulting films. This opens doors for exploring how cellulose from various sources behaves in this solvent system and how processing parameters can influence the final material properties.
Lithium bromide hydrate is a chemical compound composed of lithium, bromine, and water, typically represented by the formula , where signifies the number of water molecules associated with each lithium bromide unit. This compound is known for its extreme hygroscopicity, making it an effective desiccant in various applications, particularly in air conditioning systems. It appears as a white crystalline solid and is soluble in water, alcohol, and glycol .
Lithium bromide hydrate can be synthesized through several methods:
- Direct Neutralization: Mixing lithium hydroxide or lithium carbonate with hydrobromic acid.
- Evaporation Techniques: Dissolving lithium bromide in water followed by evaporation to obtain the desired hydrate form.
- Crystallization from Solution: Allowing a saturated solution of lithium bromide to cool slowly can lead to the formation of crystalline hydrates.
These methods ensure the production of high-purity lithium bromide hydrate suitable for various industrial applications .
Lithium bromide hydrate has several significant applications:
- Desiccant in Air Conditioning: Due to its hygroscopic nature, it is widely used in absorption chillers and air conditioning systems.
- Pharmaceuticals: It serves as a reagent in organic synthesis and is involved in processes such as deprotonation and dehydration.
- Cooling Systems: Employed in absorption refrigeration systems due to its ability to absorb moisture effectively.
- Research: Used as a medium for nonlinear optical materials .
Studies on lithium bromide hydrate interactions primarily focus on its effects when used in various chemical processes and its biological implications. Its interactions with other compounds can lead to significant changes in solubility and reactivity, making it an important subject of study in both industrial chemistry and pharmacology. Additionally, research has explored its potential side effects when used medically, particularly concerning its psychoactive properties .
Lithium bromide hydrate shares similarities with other alkali metal bromides but has unique characteristics that set it apart. Below is a comparison with similar compounds:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Sodium Bromide | NaBr | Less hygroscopic than lithium bromide; commonly used as a salt substitute. |
| Potassium Bromide | KBr | Used primarily in photography and as an anticonvulsant; less soluble than lithium bromide. |
| Calcium Bromide | CaBr₂ | Used as a desiccant; forms stable hydrates but is less effective than lithium bromide for certain applications. |
| Lithium Chloride | LiCl | Also hygroscopic but has different solubility properties; utilized mainly in moisture control applications. |
Lithium bromide hydrate's high hygroscopicity and effectiveness as a desiccant make it particularly valuable in cooling systems compared to these other compounds .








